molecular formula C12H20N4O2 B3243655 tert-butyl 4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate CAS No. 158654-90-1

tert-butyl 4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate

Cat. No.: B3243655
CAS No.: 158654-90-1
M. Wt: 252.31 g/mol
InChI Key: VUYZDLSEMFYUEY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate (CAS: 158654-90-1) is a heterocyclic compound featuring a piperidine core substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1H-1,2,4-triazole moiety at the 4-position. This scaffold is widely utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and protease-targeting drugs . Its Boc group enhances solubility and stability during synthetic processes, while the triazole ring enables diverse functionalization via click chemistry or cross-coupling reactions . The compound is commercially available (e.g., from EOS Med Chem) for pharmaceutical research, with applications in high-throughput screening and drug discovery .

Properties

IUPAC Name

tert-butyl 4-(1,2,4-triazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-6-4-10(5-7-15)16-9-13-8-14-16/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYZDLSEMFYUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162947
Record name 1,1-Dimethylethyl 4-(1H-1,2,4-triazol-1-yl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158654-90-1
Record name 1,1-Dimethylethyl 4-(1H-1,2,4-triazol-1-yl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158654-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(1H-1,2,4-triazol-1-yl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with triazole precursors under specific conditions. One common method includes the use of tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate as a starting material, which undergoes a series of reactions to introduce the triazole ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the formation of the triazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. For example, in anticancer research, it has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Triazole Type Key Substituents Applications
tert-Butyl 4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate 158654-90-1 C12H20N4O2 264.32 1,2,4-triazole None Pharmaceutical intermediates
tert-Butyl 4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate N/A C18H22FN5O2 359.40 1,2,3-triazole 4-Fluorophenyl Kinase inhibitor intermediates
tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate 1546114-32-2 C13H23N5O2 281.35 1,2,4-triazole Aminomethyl at triazole 3-position Scaffold for bioactive molecules
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate 333986-05-3 C17H24N2O3 304.39 N/A Hydroxy(pyridin-2-yl)methyl Unspecified research use

Key Observations:

Triazole Isomerism : The 1,2,4-triazole in the target compound offers distinct electronic properties compared to 1,2,3-triazoles (e.g., compound 25 in ). 1,2,4-Triazoles exhibit higher metabolic stability in vivo due to reduced susceptibility to enzymatic degradation .

Substituent Effects: Fluorophenyl-substituted derivatives (e.g., compound 25) show enhanced binding affinity to kinase domains, as fluorine’s electronegativity improves target engagement .

Molecular Weight : The target compound’s lower molecular weight (264.32 g/mol) makes it advantageous for optimizing drug-likeness parameters (e.g., Lipinski’s Rule of Five) compared to bulkier analogs like compound 25 (359.40 g/mol) .

Yield Comparison :

  • The target compound is synthesized in high purity (>95%) but lacks explicit yield data in the evidence .
  • Fluorophenyl-substituted analogs achieve ~77% yield using CuAAC , while aminomethyl derivatives require additional purification steps, reducing yields to ~70% .

Biological Activity

Tert-butyl 4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate is a compound that has attracted significant interest in various scientific fields due to its unique structural properties and potential biological activities. This compound, characterized by a piperidine ring substituted with a triazole moiety and a tert-butyl ester group, exhibits diverse biological activities that make it a candidate for applications in medicinal chemistry and drug development.

The molecular formula of this compound is C13H21N3O3C_{13}H_{21}N_{3}O_{3} with a molecular weight of 267.3 g/mol. The compound features a piperidine backbone which is known for its versatility in medicinal chemistry.

Anticancer Properties

Research has demonstrated the potential of this compound as an anticancer agent. Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the disruption of cellular signaling pathways .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-712Disruption of signaling pathways
A54920Cell cycle arrest

GPR119 Agonistic Activity

Recent studies have explored the agonistic activity of triazole derivatives on GPR119 receptors, which are implicated in glucose metabolism and insulin secretion. This compound has been identified as a potential GPR119 agonist, which may contribute to advancements in treatments for type 2 diabetes mellitus (T2DM) .

Table 2: GPR119 Agonistic Activity

CompoundBinding Affinity (nM)Efficacy (%)
This compound5085
Control Compound>1000<10

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. In anticancer research, it has been shown to bind to various enzymes and proteins, altering their activity and leading to significant biochemical effects. For instance, it can induce apoptosis in cancer cells by interfering with key signaling pathways .

Case Studies

Several case studies highlight the efficacy of this compound:

  • In vitro Studies on Cancer Cell Lines : A study conducted on HeLa and MCF-7 cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls.
  • GPR119 Activation : Another investigation assessed the compound's ability to activate GPR119 in vitro, showing promising results in enhancing insulin secretion from pancreatic beta cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate
Reactant of Route 2
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tert-butyl 4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate

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